
Neuromedin B Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuromedin B Trifluoroacetate is a peptide agonist of the Neuromedin B receptor. It is a member of the bombesin-like peptide family, which performs a variety of physiological functions in mammals. This compound is known for its role in regulating endocrine secretion, cell proliferation, and various other biological processes .
Vorbereitungsmethoden
Neuromedin B Trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Chain Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial production methods for this compound typically involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Chemischer Reaktionen
Neuromedin B Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific amino acid residues involved .
Wissenschaftliche Forschungsanwendungen
Neuromedin B Trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: this compound is used to study receptor-ligand interactions, particularly with the Neuromedin B receptor.
Medicine: Research has shown its potential in regulating endocrine functions and cell proliferation, making it a candidate for therapeutic applications in conditions like cancer and metabolic disorders.
Industry: It is used in the development of peptide-based drugs and as a tool in pharmacological research .
Wirkmechanismus
Neuromedin B Trifluoroacetate exerts its effects by binding to the Neuromedin B receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the phospholipase Cβ and protein kinase C pathways. This activation leads to various physiological responses, such as modulation of endocrine secretion, cell proliferation, and stress responses .
Vergleich Mit ähnlichen Verbindungen
Neuromedin B Trifluoroacetate is similar to other bombesin-like peptides, such as:
Gastrin-Releasing Peptide (GRP): Another member of the bombesin-like peptide family, GRP has similar functions but binds to different receptors.
Neuromedin C: A shorter peptide with similar receptor affinity but different physiological effects.
Neurokinin B: Although not a bombesin-like peptide, it shares some functional similarities in terms of receptor interactions and physiological roles
This compound is unique due to its specific affinity for the Neuromedin B receptor and its distinct physiological roles in regulating endocrine functions and cell proliferation .
Eigenschaften
Molekularformel |
C54H74F3N15O14S |
|---|---|
Molekulargewicht |
1246.3 g/mol |
IUPAC-Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C52H73N15O12S.C2HF3O2/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5;3-2(4,5)1(6)7/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73);(H,6,7)/t28-,29+,35-,36-,37-,38-,39-,40-,44-;/m0./s1 |
InChI-Schlüssel |
RATZXJUGJPBSDM-XVRGBKBISA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



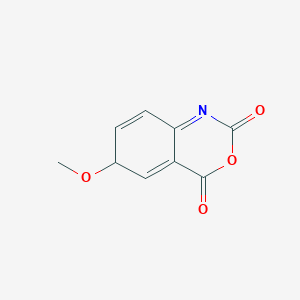

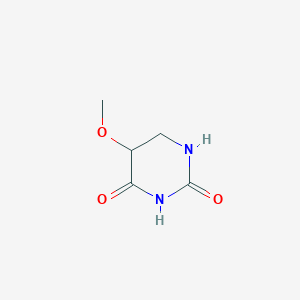
![8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one](/img/structure/B12358787.png)

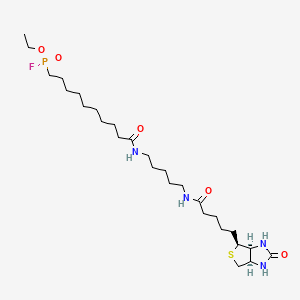

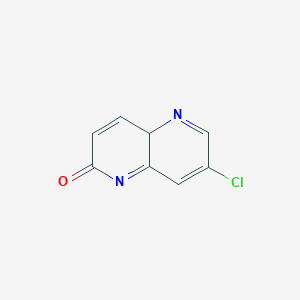
![2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol](/img/structure/B12358847.png)
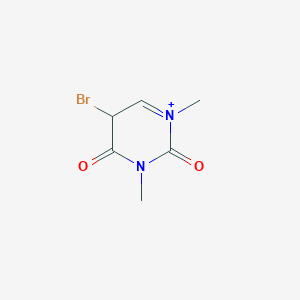
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B12358852.png)
![3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12358856.png)

